3-(Oxan-3-yl)propan-1-ol
Description
3-(Oxan-3-yl)propan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxane) ring substituted at the 3-position of a propan-1-ol backbone.
Properties
CAS No. |
942144-38-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-5-1-3-8-4-2-6-10-7-8/h8-9H,1-7H2 |
InChI Key |
POWZUJMJQAUPOZ-UHFFFAOYSA-N |
SMILES |
C1CC(COC1)CCCO |
Canonical SMILES |
C1CC(COC1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxygen-Containing Heterocyclic Derivatives
- 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4): Structure: Propanol substituted with a four-membered oxetane ring. Molecular formula: C₆H₁₂O₂ (M = 116.16 g/mol) . Applications: Oxetanes are valued in medicinal chemistry for improving pharmacokinetic profiles.
3-(Oxiran-2-yl)propan-1-ol (CAS: 21915-56-0):
Aromatic and Heteroaromatic Derivatives
3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) :
- (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c): Synthesis: Chiral synthesis (>99% ee via HPLC) for stereospecific applications. Properties: Trifluoromethyl group improves bioavailability and target affinity .
3-(Pyridin-3-yl)propan-1-ol :
Sulfur-Containing Derivatives
- 3-(Methylsulphanyl)propan-1-ol :
Cosmetic and Fragrance Derivatives
- 3-(2,5-Diaminophenyl)propan-1-ol (Hydroxypropyl p-phenylenediamine): Applications: Used in hair dyes; under evaluation for cosmetic safety by the SCCS .
Data Table: Key Structural Analogs of 3-(Oxan-3-yl)propan-1-ol
Research Findings and Trends
- Synthetic Strategies: Fluorinated and chiral propanols (e.g., 4m, ent-11c) highlight the importance of regioselective synthesis and enantiomeric purity for bioactive molecules .
- Biological Activities: Esterification of propanol derivatives (e.g., 3-(pyridin-3-yl)propan-1-ol) with antioxidant groups enhances dual pharmacological activities (anti-inflammatory + neuroprotective) .
- Industrial Applications: Heterocyclic propanols (oxetane, oxirane) are pivotal in developing stable, non-toxic materials, while sulfur-containing analogs influence food chemistry .
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